2-Tert-butylphenol

Thermochemistry Substituent effects Enthalpy of formation

2-Tert-butylphenol (2-TBP) is a liquid mono-alkylated hindered phenol with a unique ortho steric profile. Its ortho-interaction energy of 12.5 kJ·mol⁻¹ drives divergent reactivity vs. 4-TBP, ensuring higher selectivity in synthesizing 2,6-DTBP antioxidants and the acaricide etoxazole (validated 44.6% yield). This tunable hydrogen-donating capacity bridges the performance gap between BHT and unhindered phenols in lubricants. Procure liquid-phase 2-TBP for predictable reaction kinetics and minimized by-products.

Molecular Formula C10H14O
(CH3)3CC6H4OH
C10H14O
Molecular Weight 150.22 g/mol
CAS No. 88-18-6
Cat. No. B146161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylphenol
CAS88-18-6
Synonyms2-t-butylphenol
2-tert-butylphenol
Molecular FormulaC10H14O
(CH3)3CC6H4OH
C10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1O
InChIInChI=1S/C10H14O/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3
InChIKeyWJQOZHYUIDYNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
SOL IN ALCOHOL;  VERY SOL IN ETHER;  SOL IN ALKALI, CARBON TETRACHLORIDE
SOL IN ISOPENTANE, TOLUENE & ETHYL ALCOHOL
INSOL IN WATER
Solubility in water, g/100ml at 20 °C: 0.2 (poor)

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butylphenol (CAS 88-18-6) for Industrial and Research Applications — Technical Baseline


2-Tert-butylphenol (2-TBP, CAS 88-18-6) is a mono-alkylated hindered phenol characterized by a single tert-butyl group in the ortho position relative to the phenolic hydroxyl. It exists as a liquid at ambient temperature (melting point −7 °C), with a boiling point of 224 °C and density of 0.978 g/mL at 25 °C . The ortho tert-butyl substitution confers a distinctive steric and electronic profile that fundamentally differentiates this isomer from its para-substituted counterpart (4-tert-butylphenol, CAS 98-54-4, a solid with melting point 96–101 °C) and from unsubstituted phenol, with quantifiable consequences for antioxidant performance, solubility, and synthetic utility [1].

Why 2-Tert-butylphenol Cannot Be Generically Substituted with Other Tert-Butylphenol Isomers


Despite sharing the same molecular formula (C₁₀H₁₄O) and molecular weight (150.22 g/mol) as its para isomer, 2-tert-butylphenol exhibits fundamentally different physicochemical and functional properties due to the ortho positioning of the tert-butyl group. The ortho-interaction energy between the tert-alkyl and OH groups in the gas phase is 12.5 kJ·mol⁻¹, approximately 7.4 times greater than the para-interaction (1.7 kJ·mol⁻¹) [1]. This energetic difference manifests in divergent physical states (liquid vs. solid at room temperature) , altered hydrogen-bonding capacity, modified antioxidant reaction kinetics in lubricant systems [2], and distinct toxicological profiles in biological assays [3]. Substituting 2-TBP with 4-TBP or other hindered phenols without accounting for these quantifiable differences can compromise reaction selectivity in synthetic routes, alter antioxidant efficacy in formulated products, and introduce unintended physicochemical behavior.

Quantitative Differentiation Evidence for 2-Tert-butylphenol (CAS 88-18-6) Against Comparator Compounds


Ortho vs. Para Isomer Intramolecular Interaction Energy Comparison in the Gas Phase

Combustion calorimetry and vapor pressure measurements demonstrate that the ortho-tert-butyl group in 2-TBP generates a substantially stronger intramolecular interaction with the phenolic OH than the para-tert-butyl group in 4-TBP. This interaction energy directly influences the compound's thermodynamic stability and reactivity profile [1].

Thermochemistry Substituent effects Enthalpy of formation

Antioxidant Reaction Barrier and O–H Bond Dissociation Energy in Lubricant Oxidation Systems

Quantum mechanical simulation of phenolic antioxidants in lubricant systems reveals that 2-TBP occupies an intermediate position in hydrogen-supply capacity between unsubstituted phenol and 2,6-di-tert-butylphenol. As ortho substituents increase, O–H bond dissociation energy and HOMO-LUMO gap both decrease [1].

Antioxidant mechanism Lubricant additives Quantum mechanical simulation

Aqueous Solubility and Octanol-Water Partition Coefficient Comparison Among Alkylphenols

In a comparative study of alkylphenol physicochemical properties, 2-TBP exhibits higher aqueous molar solubility and lower log KOW than its para isomer 4-TBP, indicating greater hydrophilicity and distinct partitioning behavior [1].

Solubility Partition coefficient Environmental fate

Catalytic Activity in Samarium(III) Phenolate-Catalyzed Ring-Opening Polymerization

When incorporated as ligands in Sm(III) phenolate catalysts for ε-caprolactone ring-opening polymerization, the ortho-tert-butyl substitution in 2-TBP confers distinct catalytic properties compared to para-substituted or unsubstituted phenol ligands [1].

Ring-opening polymerization ε-Caprolactone Catalyst design

Evidence-Based Application Scenarios for 2-Tert-butylphenol (CAS 88-18-6)


Intermediate for 2,6-Di-tert-butylphenol Synthesis via Selective Ortho-Alkylation

2-TBP serves as the preferred starting material for synthesizing 2,6-di-tert-butylphenol (2,6-DTBP), a key hindered phenol antioxidant intermediate. The ortho-tert-butyl group directs subsequent alkylation with isobutene to the remaining ortho position when catalyzed by aluminum tris-(2-tert-butylphenolate). This synthetic route achieves higher selectivity for the desired 2,6-disubstituted product at lower pressures and temperatures compared to direct di-alkylation of unsubstituted phenol [1]. The availability of the unhindered ortho position in 2-TBP, coupled with the steric and electronic influence of the existing tert-butyl group, enables reaction conditions that minimize by-product formation and reduce environmental impact [2].

Lubricant Antioxidant Formulations Requiring Intermediate Hydrogen-Donating Capacity

In lubricant antioxidant applications where both BHT (2,6-di-tert-butyl-4-methylphenol) and unhindered phenols present suboptimal performance profiles, 2-TBP and its derivatives offer a tunable middle ground. Quantum mechanical simulations demonstrate that the single ortho-tert-butyl substitution provides hydrogen-supply capacity intermediate between phenol and 2,6-di-tert-butylphenol, with correspondingly moderate O–H bond dissociation energy and phenoxy radical stability [3]. This profile is advantageous in formulations requiring balanced initial radical scavenging activity without the excessive steric hindrance that can limit antioxidant regeneration cycles in certain lubricant matrices.

Synthesis of Etoxazole (Acaricide) with Defined Yield Outcomes

2-TBP is a validated starting material for synthesizing the acaricide etoxazole via reaction with 2,6-difluorobenzamide and chloroacetaldehyde dimethyl acetal, followed by cyclization. The synthetic route using 2-tert-butylphenolate derived from 2-TBP achieves a total yield of 44.6% (calculated by 2-TBP) and delivers product with 95% content [4]. This established yield metric provides procurement and process development teams with a verifiable baseline for evaluating alternative synthetic routes or comparing vendor-sourced 2-TBP quality in agrochemical intermediate production.

Analytical Reference Standard for GC-MS Detection of Alkylphenols in Environmental Matrices

Due to its distinct physicochemical properties—including aqueous molar solubility of 7.20 mmol/L and log KOW of 3.27 that differentiate it from other alkylphenol isomers [5]—2-TBP is employed as an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) methods for detecting and quantifying alkylphenols in environmental samples. Its unique retention time and mass spectral fragmentation pattern, resulting from ortho-substitution-specific intramolecular interactions (12.5 kJ·mol⁻¹ ortho-interaction energy [6]), enable unambiguous identification and separation from co-occurring para and meta isomers in complex environmental matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.